Methyl cis-9-tetradecenoate

説明

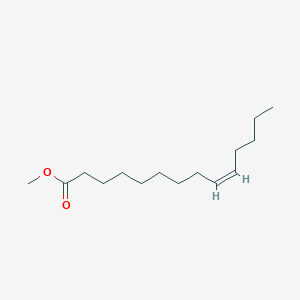

Structure

2D Structure

3D Structure

特性

IUPAC Name |

methyl (Z)-tetradec-9-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15(16)17-2/h6-7H,3-5,8-14H2,1-2H3/b7-6- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWIPSJUSVXDVPB-SREVYHEPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC=CCCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC/C=C\CCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001346982 | |

| Record name | Methyl myristoleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001346982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56219-06-8 | |

| Record name | Methyl cis-9-tetradecenoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056219068 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl myristoleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001346982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHYL CIS-9-TETRADECENOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M2A58GY964 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Nomenclature and Structural Considerations of Methyl Myristoleate

Systematic Naming and Isomeric Forms

The compound commonly known as methyl myristoleate (B1240118) is systematically named according to IUPAC nomenclature. fishersci.com Its structure consists of a 14-carbon chain with a single double bond and a methyl ester group. The most common form is methyl (Z)-tetradec-9-enoate . nist.govebi.ac.uk The "(Z)" designation indicates that the adjacent hydrogen atoms are on the same side of the double bond, resulting in a cis configuration. nist.gov This geometric isomerism is a critical feature of its molecular structure.

Another isomer is the trans form, systematically named methyl (E)-tetradec-9-enoate . larodan.cominchikey.info In the "(E)" isomer, the hydrogen atoms are on opposite sides of the double bond. This difference in spatial arrangement, while seemingly minor, leads to different physical and chemical properties for the two isomers. The common name for the parent fatty acid of the trans isomer is myristelaidic acid.

Synonyms for methyl myristoleate often refer to its primary isomeric form and its origin, including Methyl cis-9-tetradecenoate and Myristoleic acid methyl ester. nist.govlarodan.comsigmaaldrich.com

Interactive Table 1: Isomers of Methyl Myristoleate

| Feature | Methyl (Z)-tetradec-9-enoate (cis) | Methyl (E)-tetradec-9-enoate (trans) |

|---|---|---|

| Common Name | Methyl myristoleate | Methyl myristelaidate |

| Systematic Name | methyl (Z)-tetradec-9-enoate nih.gov | methyl (E)-tetradec-9-enoate larodan.com |

| Molecular Formula | C15H28O2 nist.govlarodan.com | C15H28O2 larodan.com |

| Molecular Weight | 240.38 g/mol larodan.com | 240.38 g/mol larodan.com |

| CAS Number | 56219-06-8 larodan.com | 72025-18-4 larodan.com |

| InChIKey | RWIPSJUSVXDVPB-SREVYHEPSA-N larodan.com | RWIPSJUSVXDVPB-VOTSOKGWSA-N larodan.com |

Relationship to Myristoleic Acid and Other Fatty Acid Methyl Esters (FAMEs)

Methyl myristoleate is the methyl ester of myristoleic acid. nist.gov Myristoleic acid, systematically known as (9Z)-tetradec-9-enoic acid, is a monounsaturated omega-5 fatty acid. iarc.fr The formation of methyl myristoleate occurs through a process called esterification, where the carboxyl group of myristoleic acid reacts with methanol (B129727). nih.gov This conversion is a common practice in analytical chemistry, particularly for the analysis of fats and oils. restek.comgcms.cz

Fatty acids are often converted into their methyl esters (FAMEs) prior to analysis by gas chromatography (GC). scioninstruments.comshimadzu.com This derivatization increases the volatility and thermal stability of the compounds, allowing for more accurate and efficient separation and quantification. restek.comgcms.cz

Methyl myristoleate is one of many FAMEs that can be present in a sample. shimadzu.com In the context of FAME analysis, it is frequently identified alongside other common FAMEs, which can be saturated or unsaturated and vary in chain length. Examples include:

Methyl palmitate: A saturated FAME with 16 carbons (C16:0). fishersci.canih.gov

Methyl stearate (B1226849): A saturated FAME with 18 carbons (C18:0). fishersci.canih.gov

Methyl oleate (B1233923): A monounsaturated FAME with 18 carbons (C18:1). nih.govfishersci.at

The analysis of FAME profiles is a standard method for characterizing the fatty acid composition of various biological and commercial products. scioninstruments.com

Synthetic Methodologies for Methyl Myristoleate

Chemical Synthesis Approaches

The chemical synthesis of methyl myristoleate (B1240118) predominantly relies on esterification reactions, a well-established method for producing esters from carboxylic acids and alcohols.

Esterification Reactions

Esterification is the cornerstone of chemical synthesis for methyl myristoleate. This reaction typically involves the direct reaction of myristoleic acid (or a related precursor fatty acid) with methanol (B129727) in the presence of an acid catalyst. The general principle involves the activation of the carboxylic acid carbonyl group by the catalyst, facilitating nucleophilic attack by methanol and subsequent elimination of water to form the methyl ester. Common catalysts employed include strong mineral acids like concentrated sulfuric acid (H₂SO₄) and Lewis acids such as aluminum chloride hexahydrate (AlCl₃·6H₂O). mdpi.comgoogle.com The use of microwave radiation in conjunction with a catalyst has been shown to shorten reaction times and improve conversion rates in the synthesis of other fatty acid methyl esters. google.com

Precursor Compounds and Reaction Conditions

The primary precursor for the direct synthesis of methyl myristoleate is myristoleic acid ((9Z)-tetradecenoic acid). cymitquimica.com However, due to the limited availability of pure myristoleic acid from natural sources, alternative precursors and multi-step synthetic routes are often employed. google.comresearchgate.net

One common strategy involves the use of more abundant fatty acids, such as oleic acid or undecenoic acid. google.com For instance, methyl oleate (B1233923) can be subjected to ozonolysis to yield 1-al-methylnonanoate, which then undergoes a Wittig reaction to produce methyl myristoleate. journalijar.com Similarly, undecenoic acid, a derivative of castor oil, can be converted to an isomer of methyl myristoleate. google.com Myristic acid can also serve as a precursor, which is first desaturated to myristoleic acid before esterification. wikipedia.org

Reaction conditions for the chemical esterification to produce FAMEs like methyl myristoleate are critical for achieving high yields. These parameters are often optimized for specific catalyst and substrate systems.

| Precursor(s) | Catalyst | Solvent | Temperature (°C) | Time (h) | Molar Ratio (Alcohol:Acid/Oil) | Yield/Conversion |

| Fatty Acids | AlCl₃·6H₂O | Methanol | 72 | 2 | 10:1 | ~95% conversion |

| Oleic Acid | SO₃H-carbon | Methanol | Reflux | 5 | N/A | 98% yield (of methyl oleate) |

| Stearic Acid | Conc. H₂SO₄ | Methanol | Microwave | N/A | 9:1 to 18:1 | High conversion |

| Palm Oil | H₂SO₄ | Methanol | 65 | 3 | 12:1 (v/v) | N/A |

This table presents a summary of reaction conditions reported for the synthesis of various fatty acid methyl esters, which are indicative of the conditions applicable to methyl myristoleate synthesis. Sources: mdpi.comgoogle.comjournalijar.comaimspress.com

Enzymatic Synthesis and Biocatalysis

Enzymatic methods for synthesizing methyl myristoleate offer a green alternative to chemical routes, characterized by milder reaction conditions and high selectivity. Lipases are the primary biocatalysts used for this purpose. researchgate.netcsic.es

Transesterification Processes

Enzymatic synthesis can proceed via two main pathways: esterification of myristoleic acid with methanol or, more commonly, transesterification. Transesterification (or alcoholysis) involves the reaction of a triglyceride (containing myristoleate acyl groups) or a simple alkyl ester with methanol. csic.esgoogle.com This process is advantageous as it can utilize oils and fats directly as starting materials. core.ac.uk The reaction proceeds in a stepwise manner, converting triglycerides to diglycerides, then to monoglycerides, and finally to glycerol (B35011), releasing a fatty acid methyl ester at each step. thescipub.com

Enzyme Systems and Their Catalytic Mechanisms

A variety of lipases, often immobilized to enhance stability and reusability, are employed for methyl myristoleate synthesis. researchgate.netresearchgate.net Commercially available immobilized lipases such as Novozym 435 (from Candida antarctica lipase (B570770) B), Lipozyme TL IM (from Thermomyces lanuginosus), and Lipozyme RM IM (from Rhizomucor miehei) are frequently studied. researchgate.net Whole-cell biocatalysts are also being developed to simplify the process and reduce costs. researcher.life

The catalytic mechanism for lipase-mediated transesterification often follows a Ping-Pong Bi-Bi mechanism. thescipub.com This mechanism involves:

The binding of the acyl donor (e.g., a triglyceride) to the lipase's active site.

Nucleophilic attack by the serine residue in the enzyme's catalytic triad, forming a tetrahedral intermediate.

Release of the first product (e.g., glycerol or a diglyceride), resulting in an acylated enzyme complex. thescipub.com

Binding of the alcohol (methanol) to the acylated enzyme.

Nucleophilic attack by the alcohol on the acyl-enzyme intermediate, forming a second tetrahedral intermediate.

Release of the final product, the fatty acid methyl ester, and regeneration of the free enzyme. thescipub.com

This mechanism highlights the sequential binding and release of substrates and products from the enzyme's active site.

Optimization of Biocatalytic Reaction Parameters

To maximize the yield and efficiency of methyl myristoleate synthesis, several reaction parameters must be optimized. These include temperature, enzyme loading, molar ratio of substrates, and the presence of co-solvents.

| Parameter | Optimized Condition | Outcome/Reason | Reference(s) |

| Temperature | 30-45°C | Balances reaction rate with enzyme stability. Higher temperatures can lead to denaturation. | researchgate.netresearchgate.net |

| Enzyme Loading | 5-10% (w/w) | Sufficient catalyst for the reaction without incurring excessive cost. | researchgate.netresearcher.life |

| Molar Ratio (Methanol:Oil/Acid) | 1:1 to 5:1 | An excess of methanol can shift the equilibrium towards product formation, but very high concentrations can inhibit or deactivate the lipase. | researchgate.netresearchgate.netkuleuven.be |

| Solvent | Solvent-free or non-polar solvents (e.g., hexane) | Solvent-free systems are preferred for green chemistry principles. Non-polar solvents can facilitate the reaction, while polar solvents may strip essential water from the enzyme. | researchgate.netcsic.eskuleuven.be |

| Water Content | Low/controlled | A minimal amount of water is essential for lipase activity, but excess water can promote the reverse reaction (hydrolysis). | researcher.life |

For example, in the synthesis of methyl myristate using immobilized lipase, optimal conditions were found to be a temperature of 45°C and an equimolar ratio of myristic acid and methanol, yielding approximately 88 mM of the ester after 16 hours. researchgate.net In another study optimizing FAME production, a molar ratio of 1:5 (acid oil to ethanol) and a temperature range of 30-40°C were found to be optimal for several immobilized lipases. researchgate.net The use of co-solvents like acetone (B3395972) has been shown to increase the yield of methyl oleate by alleviating the inhibitory effects of by-products like glycerol on the lipase. kuleuven.be

Emerging Synthetic Strategies

The synthesis of methyl myristoleate is evolving beyond traditional esterification methods, with new strategies emerging that offer improved selectivity, efficiency, and sustainability. These innovative approaches primarily focus on novel catalytic systems, including olefin metathesis and enzymatic catalysis, which provide alternative pathways to this specific fatty acid ester.

Olefin Metathesis

Cross-metathesis has been identified as a powerful and selective method for the synthesis of specific unsaturated esters like methyl myristoleate. This strategy involves the reaction of two different olefins, which exchange alkylidene fragments in the presence of a suitable catalyst to form new olefins.

A notable example is the synthesis of methyl (Z)-tetradec-9-enoate (methyl myristoleate) from methyl 9-decenoate and 1-hexene. In a documented procedure, these substrates are reacted in the presence of a tungsten-based catalyst. The reaction proceeds in stages, beginning with the homogenization of the reactants with triethylaluminum (B1256330), followed by the introduction of the tungsten catalyst to initiate the metathesis reaction, ultimately yielding methyl myristoleate with high selectivity for the Z-isomer. mdpi.com This approach is significant as it allows for the construction of the C14 backbone from smaller, readily available olefinic precursors. The general principle of metathesis is increasingly applied in oleochemistry to convert common unsaturated fatty acid esters into more valuable molecules. fishersci.cadsmz.de

Table 1: Cross-Metathesis Synthesis of Methyl Myristoleate This interactive table details the reaction conditions for synthesizing methyl myristoleate via cross-metathesis.

| Parameter | Details | Source |

|---|---|---|

| Reactant 1 | Methyl 9-decenoate | mdpi.com |

| Reactant 2 | 1-Hexene | mdpi.com |

| Catalyst System | Tungsten complex with triethylaluminum co-catalyst | mdpi.com |

| Solvent | Toluene | mdpi.com |

| Temperature | 40-41 °C | mdpi.com |

| Reaction Time | 3 hours | mdpi.com |

| Conversion (Methyl 9-decenoate) | 57% | mdpi.com |

| Selectivity (Methyl myristoleate) | 96% | mdpi.com |

| Overall Yield | 25% | mdpi.com |

Enzymatic Synthesis

Enzymatic catalysis, particularly using lipases, represents a significant advancement in the green synthesis of fatty acid esters. These biocatalysts operate under mild conditions and exhibit high specificity, offering a more sustainable alternative to conventional chemical catalysis. mdpi.com The primary enzymatic routes to methyl myristoleate are the direct esterification of myristoleic acid with methanol or the transesterification of a myristoleate-containing triglyceride.

While specific studies on methyl myristoleate are part of a broader research area, the synthesis of other fatty acid methyl esters (FAMEs) using this method is well-documented. For instance, lipases such as Novozym 435 and Lipozyme TL IM are frequently used for the transesterification of fatty acids with alcohols like cetyl alcohol. wikipedia.org The synthesis of methyl myristate, the saturated analog, has been achieved via lipase-catalyzed esterification of myristic acid and methanol in a dimethyl sulfoxide (B87167) solvent system. fishersci.no These established protocols for similar molecules demonstrate the high potential and applicability of lipase-catalyzed methods for the efficient and environmentally benign production of methyl myristoleate. The process is often reversible, but reaction conditions can be optimized to favor ester formation. guidetopharmacology.org

Table 2: Examples of Lipase-Catalyzed Fatty Acid Ester Synthesis This interactive table summarizes findings from related enzymatic esterification and transesterification reactions, indicating the potential for methyl myristoleate synthesis.

| Reaction Type | Substrate 1 | Substrate 2 | Lipase Used | Temperature | Yield | Source |

|---|---|---|---|---|---|---|

| Transesterification | cis-9-Myristoleate | Cetyl Alcohol | Novozyme 435 | 68 °C | 90% | wikipedia.org |

| Transesterification | cis-10-Myristoleate | Cetyl Alcohol | Lipozyme TL IM | 65 °C | 88% | wikipedia.org |

| Esterification | Myristic Acid | Methanol | Steapsin (immobilized) | 45 °C | Approx. 88 mM produced | fishersci.no |

| Esterification | Oleic Acid | Methanol | Immobilized Lipase | 55 °C | 99% conversion | guidetopharmacology.org |

Novel Heterogeneous Catalysis

The development of novel solid heterogeneous catalysts is another emerging frontier for the production of FAMEs, including methyl myristoleate. These catalysts are designed to be more robust, easily separable from the reaction mixture, and reusable, which addresses many of the drawbacks associated with homogeneous catalysts. mdpi.com

Research in this area includes the creation of novel mixed metal oxide catalysts, such as those based on calcium oxide mixed with cerium or copper oxides (e.g., 3CaO-1CeO₂), which have shown high efficiency in the transesterification of waste cooking oil. Similarly, catalysts like Ca₃.₅ₓZr₀.₅yAlₓO₃ have been synthesized and successfully used for the methanolysis of palm oil to produce FAMEs. econbiz.de Other innovative systems include zinc glycerolate and NiMoK/TS-1, which have demonstrated effectiveness in converting triglycerides and other fatty acid esters into desired products. nih.govresearchgate.net While these catalysts have been primarily tested on complex mixtures of oils, the underlying chemical principles are directly applicable to the synthesis of specific FAMEs like methyl myristoleate from corresponding feedstocks.

Biological and Biochemical Activities of Methyl Myristoleate

Cellular and Molecular Mechanisms of Action

Methyl myristoleate (B1240118), the methyl ester of myristoleic acid, has been identified as a cytotoxic agent that can induce multiple forms of cell death. ontosight.ai Research has primarily focused on the effects of its free fatty acid form, myristoleic acid, which is a known cytotoxic component derived from the extract of Serenoa repens (saw palmetto). nih.gov

Studies on human prostate cancer LNCaP cells have demonstrated that myristoleic acid induces a mixed-cell death profile characterized by both apoptosis and necrosis. frontiersin.org Specifically, treatment with myristoleic acid resulted in apoptosis in 8.8% of cells and necrosis in 8.1% of cells. lipidmaps.orgfishersci.com This dual mechanism suggests that methyl myristoleate and its parent acid can trigger cell death through both programmed and unregulated pathways, making them subjects of interest in cancer research. frontiersin.org The cell death process was also found to be partially linked to the activation of caspases, key enzymes in the apoptotic pathway. frontiersin.org

Table 1: Cytotoxic Effects of Myristoleic Acid on LNCaP Cells

This table summarizes the percentage of cell death induced by myristoleic acid in human prostate cancer LNCaP cells, as identified in research studies.

| Cell Line | Type of Cell Death | Percentage of Induced Cell Death |

|---|---|---|

| LNCaP | Apoptosis | 8.8% |

Myristoleic acid, the active form of methyl myristoleate, has been shown to modulate the expression of various genes involved in cellular processes. In the context of dermatology, transcriptional analyses revealed that myristoleic acid can alter the expression of genes in Cutibacterium acnes that are related to biofilm formation, such as those encoding for lipase (B570770) and hyaluronate lyase. researchgate.net Specifically, it has been noted to upregulate the expression of certain lipase genes in this bacterium. researchgate.net

In studies using human dermal papilla cells (DPCs), which are crucial for hair growth, myristoleic acid was found to affect the expression of genes that regulate the cell cycle. It significantly increased the expression of cyclin A, Cdc2, and cyclin B1, which are proteins that promote cell cycle progression into the G2/M phase. nih.govresearchgate.net Furthermore, it upregulates the expression of autophagy-related genes like Atg7 and LC3II. nih.govresearchgate.net In immunological contexts, research on celiac disease has shown a positive correlation between myristoleic acid levels and the mRNA expression of the anti-inflammatory cytokine Transforming Growth Factor-beta (TGF-β) in pediatric patients. tandfonline.com

Methyl myristoleate and its parent acid, myristoleic acid, exert influence over several key cellular signaling pathways. A significant area of research has been its effect on pathways that regulate cell growth and proliferation. In human dermal papilla cells, myristoleic acid activates the Wnt/β-catenin and the Extracellular signal-Regulated Kinase (ERK) pathways. nih.govresearchgate.netbiomolther.orgmdpi.com Activation of the Wnt/β-catenin pathway, a critical regulator of hair follicle development, was demonstrated by increased phosphorylation of key proteins like GSK3β and β-catenin. nih.govmdpi.com The activation of the ERK pathway, which is involved in cell proliferation and survival, was also observed. nih.govbiomolther.org

In other cell types, myristoleic acid has been shown to suppress signaling pathways. In osteoclasts, it inhibits bone resorption by suppressing the kinase activity of Src and indirectly blocking Pyk2 phosphorylation, which are crucial for osteoclast function. lipidmaps.org Its potential anti-inflammatory effects may be linked to the inhibition of the NF-κB pathway, a central signaling cascade in inflammation. tandfonline.comscispace.com There is also evidence that altered metabolism involving methyl myristoleate is associated with the activation of the mTORC1 signaling pathway. researchgate.net

Modulation of Gene Expression

Anti-inflammatory and Immunomodulatory Effects

The immunomodulatory properties of myristoleic acid have been investigated through its interactions with macrophage cell lines, which are key players in the inflammatory response. Studies have often used cetyl myristoleate (CMO), another ester of myristoleic acid, to examine these effects on the RAW264.7 mouse macrophage cell line. journalijar.comnih.gov When these macrophages are stimulated with bacterial lipopolysaccharide (LPS) to induce an inflammatory state, treatment with CMO leads to a significant reduction in the secretion of inflammatory mediators. journalijar.comresearchgate.net

This demonstrates a direct interaction with macrophages to temper their inflammatory response. journalijar.com Further research involving outer membrane vesicles (OMVs) from probiotic E. coli found that treatment of RAW264.7 macrophages with these OMVs led to M1 (pro-inflammatory) polarization and an increase in intracellular myristoleic acid. frontiersin.orgnih.gov This suggests a complex role where myristoleic acid levels within macrophages are modulated during an immune response, potentially influencing the cell's inflammatory phenotype. frontiersin.orgnih.gov

A primary mechanism of methyl myristoleate's anti-inflammatory activity is through the modulation of cytokine expression in immune cells. Research utilizing cetylated fatty acids, including cetyl myristoleate, has shown a significant, dose-dependent reduction in the production of key pro-inflammatory cytokines by stimulated RAW264.7 macrophage cells. journalijar.comnih.govresearchgate.net

Specifically, treatment with these fatty acids led to a marked decrease in the secretion of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Monocyte Chemoattractant Protein-1 (MCP-1). nih.govresearchgate.net One study reported that cetyl myristoleate isomers reduced the secretion of TNF-α and IL-6 by 45-55%, an effect comparable to the anti-inflammatory drug dexamethasone. journalijar.com In addition to downregulating pro-inflammatory cytokines, myristoleic acid has been positively correlated with the expression of the anti-inflammatory cytokine TGF-β, highlighting its potential to actively resolve inflammation. tandfonline.com

Table 2: Effect of Cetyl Myristoleate (CMO) on Cytokine Secretion in LPS-Stimulated RAW264.7 Macrophages

This table shows the observed reduction in the secretion of key inflammatory mediators from macrophage cells following treatment with Cetyl Myristoleate isomers.

| Cytokine/Mediator | Cell Line | Treatment | Observed Effect |

|---|---|---|---|

| TNF-α | RAW264.7 | cis-9 or cis-10 CMO | 45-55% reduction in secretion |

| IL-6 | RAW264.7 | cis-9 or cis-10 CMO | 45-55% reduction in secretion |

Table 3: Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| Methyl myristoleate | 5352674 |

| Myristoleic acid | 5281119 |

| Methyl stearate (B1226849) | 8201 |

| Cetyl myristoleate | 5498426 |

| Interleukin-6 | 135403569 |

| TNF-alpha | 135478750 |

Role in Arthritis Models

Methyl myristoleate's role in arthritis has been primarily investigated through studies on its closely related compound, cetyl myristoleate (CMO). CMO is the ester of myristoleic acid and cetyl alcohol. The anti-arthritic and anti-inflammatory effects of CMO are largely attributed to its myristoleic acid component, which becomes available upon hydrolysis in the body. This suggests that methyl myristoleate, as another ester of myristoleic acid, may exert similar biological activities.

In animal models, CMO has demonstrated protective effects against induced arthritis. Early research indicated that cetyl myristoleate appeared to be a protective agent against adjuvant-induced arthritis in rats. Subsequent studies have sought to verify these anti-arthritic properties. In a murine model of collagen-induced arthritis, administration of pure, synthesized CMO resulted in a significantly lower incidence of the disease and a modest reduction in clinical symptoms in mice that did develop arthritis. Both intraperitoneal injections and daily oral doses were shown to reduce the incidence of arthritis.

The proposed mechanism for these anti-arthritic effects involves the modulation of inflammatory pathways. The myristoleic acid component is thought to inhibit the 5-lipoxygenase enzyme, which is involved in the production of inflammatory mediators like leukotrienes. By suppressing the cyclooxygenase and lipoxygenase pathways of arachidonic acid metabolism, CMO may help alleviate joint inflammation and pain.

In-vitro studies using mouse macrophage cell lines have further elucidated these anti-inflammatory actions. Synthetic CMO isomers were found to cause a dose-dependent reduction in the secretion of several key inflammatory cytokines, including:

Tumor necrosis factor-alpha (TNF-α)

Interleukin-6 (IL-6)

Nitric oxide (NO)

Prostaglandin E2 (PGE2)

Leukotriene B4 (LTB4)

These findings from both animal and in-vitro models suggest that the myristoleic acid moiety, and by extension its methyl ester, possesses significant anti-inflammatory and anti-arthritic potential.

Table 1: Effects of Cetyl Myristoleate (CMO) in Arthritis Models

| Model System | Type of Study | Key Findings |

| Rat Adjuvant Arthritis Model | In-vivo | CMO acted as an apparent protective agent against induced arthritis. |

| Murine Collagen-Induced Arthritis | In-vivo | Reduced incidence of arthritis; modest diminution of clinical signs. |

| Mouse Macrophage Cell Line (RAW264.7) | In-vitro | Dose-dependent reduction of inflammatory mediators (TNF-α, IL-6, NO, PGE2, LTB4). |

Antimicrobial Properties

Methyl myristoleate has been identified as a component in various natural extracts that exhibit antimicrobial activity. Gas chromatography-mass spectrometry (GC-MS) analysis of bovine adipose tissue derivatives (Adipolysate) identified methyl myristoleate as a constituent in a mixture that showed significant antibacterial effects against Methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The extract containing methyl myristoleate produced a notable zone of inhibition against the tested MRSA strain. nih.gov

The parent fatty acid, myristoleic acid, has also been shown to inhibit the growth of Neisseria gonorrhoeae and to inhibit biofilm formation by Staphylococcus aureus and Cutibacterium acnes. nih.govresearchgate.net Furthermore, methyl myristoleate has demonstrated activity against fungi. It was found to inhibit the germination of Candida albicans with a minimum inhibitory concentration (MIC) of 9 μM. medchemexpress.com

The antibacterial activity of fatty acids and their esters, like methyl myristoleate, is closely linked to their chemical structure. Key structural features that influence efficacy include carbon chain length, the degree of unsaturation (number of double bonds), and the nature of the ester group. nih.gov

Fatty acid derivatives are generally more active against Gram-positive bacteria than Gram-negative bacteria. nih.govresearchgate.net The mechanism of action often involves disruption of the bacterial cell membrane. nih.gov For fatty acid esters, the specific carbohydrate moiety in carbohydrate-fatty acid derivatives and the nature of the bond (ester vs. ether) have been shown to significantly affect antimicrobial efficacy, suggesting that the entire molecule plays a role in the activity. nih.govresearchgate.net

In a study comparing various fatty acid methyl esters, the presence of a hydroxyl group on the fatty acid chain was found to be important for activity. The synthetic hexadecanoic acid methyl ester (methyl palmitate), which lacks this feature, was found to be inactive against the tested bacteria, whereas its hydroxylated counterpart showed activity. tandfonline.com This highlights that specific functional groups can greatly influence the antibacterial properties of fatty acid esters. Research on acylated amino acids also showed that saturated medium-chain fatty acids (12 or 14 carbons) conferred antibacterial potential. mdpi.com

Inhibition of Bacterial Growth

Other Investigated Biological Effects

Beyond its anti-inflammatory and antimicrobial properties, methyl myristoleate has been investigated for other biological activities, including cytotoxic and insecticidal effects.

As a cytotoxic component, methyl myristoleate was identified in an extract from Serenoa repens (saw palmetto). medchemexpress.com This extract was shown to induce both apoptosis and necrosis in human prostate cancer LNCaP cells. medchemexpress.comnih.gov The parent compound, myristoleic acid, was identified as one of the active cytotoxic components responsible for this effect. nih.gov In a separate study, a mixture of fatty acid methyl esters including methyl myristate, methyl palmitate, and methyl stearate was reported to have high cytotoxic and antiproliferative effects against four leukemia cell lines. scielo.br

Methyl myristoleate has also been identified in various plant extracts exhibiting insecticidal properties. It was detected in a GC-MS analysis of an Ayurvedic formulation, where it was associated with several bioactivities, including potential insecticidal effects. ijapr.in Similarly, it was a component of Cassia occidentalis leaf extracts, which are considered to have insecticidal properties. journalarrb.comsdiarticle4.com A Spanish patent also describes the use of compositions containing a mixture of fatty acid methyl esters (with carbon numbers between 14 and 24), including potentially methyl myristoleate, as insecticides against agricultural pests.

Table 2: Investigated Biological Effects of Methyl Myristoleate

| Biological Effect | Context/Model System | Finding |

| Cytotoxicity | Human Prostate Cancer Cells (LNCaP) | Identified as a cytotoxic component in Serenoa repens extract that induces apoptosis and necrosis. medchemexpress.comnih.gov |

| Insecticidal Activity | Plant Extract Analysis | Identified as a constituent in plant extracts with known or potential insecticidal properties. ijapr.injournalarrb.com |

Metabolic Pathways and Physiological Roles of Methyl Myristoleate

Absorption and Distribution Mechanisms

The absorption of fatty acid methyl esters like methyl myristoleate (B1240118) is anticipated to occur in the gastrointestinal tract. europa.eu These esters are subject to hydrolysis catalyzed by esterase enzymes, which breaks them down into their constituent parts: methanol (B129727) and the corresponding fatty acid—in this case, myristoleic acid. europa.eu While some studies on related compounds like cetyl myristoleate suggest that a small fraction may be absorbed intact, detailed information on the extent of intestinal hydrolysis and the distribution of the unhydrolysed ester remains limited. europa.eu

Following hydrolysis, the resulting myristoleic acid is absorbed. General principles of fatty acid absorption indicate that after uptake by intestinal cells, they are transported to various tissues. amazonaws.com Once distributed, these fatty acids have several potential fates: they can be stored as triglycerides in adipose tissue depots, incorporated into cellular membranes, or utilized as an energy source. europa.eu

Catabolism and Energy Production

Fatty acids are a significant source of energy for cellular activities. mdpi.comtaylorandfrancis.com The breakdown of myristoleic acid, derived from methyl myristoleate, is a key catabolic process that releases substantial energy.

Beta-Oxidation Processes

The primary pathway for the degradation of fatty acids is beta-oxidation. europa.eu As myristoleic acid is a monounsaturated fatty acid, its complete breakdown via beta-oxidation requires an additional enzymatic step compared to saturated fatty acids. europa.eu An isomerase enzyme is needed to modify the structure of the double bond so that the beta-oxidation cycle can proceed. europa.euigntu.ac.in

Alternative, minor pathways for fatty acid oxidation, such as alpha- and omega-oxidation, also exist. igntu.ac.inegyankosh.ac.in Omega-oxidation involves the oxidation of the terminal methyl group and can become more significant for eliminating high levels of free fatty acids. igntu.ac.in Research on Staphylococcus carnosus has shown that its β-oxidation system is induced by methyl esters and is active on 14-carbon chain length acyl-CoAs, which would include the acyl-CoA derivative of myristoleic acid. oup.com

Role in Energy Substrate Utilization

Fatty acids are crucial energy substrates for various tissues. taylorandfrancis.com The acetyl-CoA produced from the beta-oxidation of myristoleic acid can enter the citric acid cycle to be completely oxidized, generating ATP, the cell's primary energy currency. egyankosh.ac.in Pathogenic mycobacteria, for instance, metabolize fatty acids to satisfy both their energy (catabolic) and building block (anabolic) requirements. pnas.org The utilization of fatty acids for energy is a fundamental aspect of metabolism, and myristoleic acid contributes to this energy pool. mdpi.commoleculardepot.com

Anabolism and Incorporation into Complex Lipids

Beyond its role in energy production, myristoleic acid derived from methyl myristoleate is an important building block for various complex lipids essential for cellular structure and signaling.

Contribution to Cell Membrane Integrity and Function

A significant fate of fatty acids is their incorporation into cell membranes. europa.eu Myristoleic acid, being a 14-carbon fatty acid, can be integrated into the phospholipid bilayer of plasma membranes. atamanchemicals.commdpi.com This incorporation influences the physical properties of the membrane, such as fluidity. amazonaws.com Myristoleic acid's hydrophobicity allows it to act as a lipid anchor within biomembranes, contributing to the localization and function of membrane-associated proteins. atamanchemicals.com The composition of fatty acids within the membrane is critical for its integrity and for the proper functioning of embedded enzymes and receptors. amazonaws.comtaylorandfrancis.com

Precursor for Bioactive Lipid Synthesis

Fatty acids serve as precursors for a wide range of bioactive lipids that are involved in signaling and regulation. amazonaws.comtaylorandfrancis.com Myristoleic acid itself is a metabolite of myristic acid and has been noted for its cytotoxic effects on certain tumor cells. taylorandfrancis.com Furthermore, it is the direct precursor for the synthesis of cetyl myristoleate, a compound investigated for its potential therapeutic properties in arthritis. researchgate.net While many well-known bioactive eicosanoids (like prostaglandins (B1171923) and leukotrienes) are derived from 20-carbon fatty acids, the broader class of lipid mediators includes molecules derived from various fatty acid precursors, highlighting the potential for myristoleic acid to contribute to the synthesis of signaling molecules. taylorandfrancis.comwikipedia.org

Interplay with Broader Metabolic Systems

Impact on Lipid Metabolism Regulation

Methyl myristoleate, as the methyl ester of myristoleic acid, is intricately linked with the complex regulation of lipid metabolism. The parent fatty acid, myristoleic acid (cis-9-tetradecenoic acid), is a monounsaturated omega-5 fatty acid synthesized from myristic acid by the enzyme stearoyl-CoA desaturase-1. fishersci.ca Its presence and concentration in plasma are influenced by dietary factors. For instance, studies in mice have shown that a diet depleted of methyl donors leads to a significant reduction in plasma levels of myristoleate, alongside other major fatty acids like palmitate and palmitoleate (B1233929). flybase.org This suggests that the pathways maintaining myristoleate levels are sensitive to the availability of key metabolic substrates. flybase.org

The regulation of fatty acid synthesis, elongation, and desaturation is governed by key transcription factors such as the liver X receptor (LXR) and sterol regulatory element-binding protein 1 (SREBP1). iarc.fr Furthermore, enzymes like fatty acid elongase 6 (ELOVL6), which is responsible for converting C16 fatty acids to C18 species, play a crucial role. fishersci.ie Downregulation of ELOVL6 has been shown to reduce preadipocyte differentiation and lipogenesis, altering the fatty acid composition of cells. fishersci.ie While direct studies on methyl myristoleate are limited, the behavior of similar monounsaturated fatty acids, such as palmitoleate (C16:1n7), offers valuable insights. Palmitoleate is recognized as a "lipokine," a lipid hormone secreted by adipose tissue that communicates with and regulates metabolic processes in distant organs. lipidmaps.org It has been shown to enhance insulin (B600854) sensitivity and suppress fat production (lipogenesis) in the liver, highlighting the potential for individual fatty acid esters to act as significant signaling molecules in systemic metabolic regulation. lipidmaps.org

Association with Inflammatory Responses within Metabolic Contexts

The interplay between lipid metabolism and inflammation is a critical factor in the development and progression of metabolic diseases. Different fatty acids can exert either pro-inflammatory or anti-inflammatory effects. lipidmaps.org For example, in the context of endometrial cancer, a condition often linked to metabolic dysfunction and obesity, a complex differential regulation of n-6 polyunsaturated fatty acids (PUFAs) is observed. The levels of arachidonic acid (ARA), a precursor to pro-inflammatory mediators, are often decreased, possibly due to its increased consumption for producing these mediators. Conversely, levels of dihomo-γ-linolenic acid (DGLA), a precursor to anti-inflammatory molecules, may be elevated as a compensatory response. fishersci.at

This dual role of lipids is also evident in inflammatory bowel disease (IBD), where ω-3 PUFAs are generally confirmed to have anti-inflammatory effects, while ω-6 PUFAs are often associated with pro-inflammatory responses. lipidmaps.org The activation of inflammasomes, such as the NLRP3 inflammasome, is a key mechanism linking lipid metabolism to inflammation. The NLRP3 inflammasome can be activated by fatty acids and cholesterol crystals, contributing to conditions like atherogenic dyslipidemia. wikipedia.org In obesity, adipose tissue macrophages play a definitive role in metabolic disorders and inflammation. iarc.fr The accumulation of free cholesterol and saturated fatty acids in these macrophages can trigger endoplasmic reticulum stress and inflammation. iarc.fr While specific research on methyl myristoleate's direct role in these inflammatory contexts is not extensive, its identity as a monounsaturated fatty acid places it within this complex network where fatty acid balance is crucial for modulating inflammation.

Effect of Methyl Donor Depletion on Fatty Acid Metabolism

Methyl donors, such as folate, choline, methionine, and vitamin B12, are essential for a wide range of metabolic processes, including the synthesis of S-adenosylmethionine (SAM), the universal methyl group donor for epigenetic regulation. wikipedia.org A deficiency in these methyl donors has profound effects on fatty acid metabolism, often leading to liver steatosis (fatty liver disease). wikipedia.orgnih.gov

Research in animal models demonstrates that a methyl donor deficient (MDD) diet leads to significant changes in lipid handling. One of the primary effects is an impairment of mitochondrial fatty acid β-oxidation. wikipedia.orgnih.gov This is linked to the hypomethylation of the co-activator PGC-1α, which reduces its ability to bind with and activate key transcription factors like PPAR-α, ERR-α, and HNF-4α, subsequently impairing the expression of genes involved in fatty acid oxidation. wikipedia.org

Furthermore, methyl donor restriction causes a dramatic drop in the levels of carnitine and various acylcarnitines. flybase.orgnih.gov Carnitine is crucial for transporting long-chain fatty acids into the mitochondria for oxidation. flybase.org Its synthesis from lysine (B10760008) requires SAM, making this pathway highly sensitive to the availability of dietary methyl donors. flybase.org The reduction in carnitine synthesis and fatty acid oxidation contributes to the accumulation of triglycerides in the liver. wikipedia.orgnih.gov Metabolomic analyses confirm that an MDD diet alters the plasma profile of fatty acids, with studies showing reduced levels of myristoleate, palmitate, and palmitoleate. flybase.org These findings collectively illustrate that the availability of methyl donors is critical for maintaining normal fatty acid metabolism, and their depletion disrupts this balance through epigenetic and direct biochemical mechanisms. flybase.orgwikipedia.orgnih.gov

Biosynthetic Pathways in Biological Systems

Fatty Acid Metabolic Pathways in Plants (e.g., LOX pathway)

In nature, myristoleic acid (9-tetradecenoic acid) is relatively uncommon, but it is found in significant amounts in the seed oils of plants from the Myristicaceae family, such as nutmeg. fishersci.cawikipedia.org Its biosynthesis originates from myristic acid (a C14 saturated fatty acid), which is converted to myristoleic acid by a desaturase enzyme, typically a Δ9 fatty acid desaturase that introduces a double bond. fishersci.cawikipedia.org

This initial synthesis is part of a larger, complex network of fatty acid metabolism in plants. Once formed, unsaturated fatty acids can be further metabolized through various pathways, a prominent one being the lipoxygenase (LOX) pathway. The LOX pathway acts on polyunsaturated fatty acids (PUFAs) containing a cis,cis-1,4-pentadiene structure, such as linoleic acid (C18:2) and α-linolenic acid (C18:3). wikipedia.org LOX enzymes catalyze the addition of molecular oxygen to these fatty acids, forming hydroperoxide derivatives. nih.gov

These hydroperoxides are key intermediates that can be channeled into several sub-pathways, leading to the production of a diverse array of bioactive compounds known as oxylipins. nih.gov These include jasmonates (plant hormones involved in defense and development) and various volatile C6 compounds (aldehydes and alcohols) that contribute to the characteristic aroma of green leaves and fruits and are involved in plant defense against pests and pathogens. nih.govfishersci.com For example, during the processing of oolong tea, mechanical wounding enhances LOX activity, which metabolizes PUFAs into volatile aroma compounds. fishersci.com While the LOX pathway primarily utilizes C18 fatty acids, it represents a major route of fatty acid transformation in plants, operating alongside the synthesis and modification of other fatty acids like myristoleic acid.

Analytical Characterization and Quantification of Methyl Myristoleate

Chromatographic Techniques

Chromatography, particularly gas chromatography, is the cornerstone for the analysis of FAMEs, including methyl myristoleate (B1240118). The volatility of these esters makes them ideal candidates for GC-based separation.

GC is a fundamental technique for FAME analysis, prized for its high resolution and efficiency in separating these volatile compounds. gcms.cz The process involves derivatizing fatty acids into their methyl esters to improve volatility and thermal stability, making them suitable for GC analysis. gcms.czs4science.at

The selection of the appropriate capillary column is the most critical factor in achieving a successful chromatographic separation of FAMEs. restek.com The choice is based on four key parameters: stationary phase, column internal diameter (I.D.), film thickness, and column length. greyhoundchrom.com

Stationary Phase: For FAME analysis, polar stationary phases are typically required to separate isomers based on carbon number, degree of unsaturation, and the configuration of double bonds. researchgate.net Highly polar cyanopropyl or biscyanopropyl siloxane phases (like HP-88, Rt-2560, and SP-2560) and polyethylene (B3416737) glycol (PEG) phases (like FAMEWAX) are commonly employed. restek.comresearchgate.netsigmaaldrich.com These phases provide the necessary selectivity to resolve complex mixtures, including critical cis/trans isomers. s4science.atresearchgate.net The 70% cyanopropyl polysilphenylene-siloxane phase is noted for its high operating temperature and low bleed, making it suitable for mass spectrometry detection. thermofisher.com

Column Dimensions: The dimensions of the column significantly impact resolution and analysis time. While long columns (e.g., 100 meters) have traditionally been used for the high resolution needed for complex FAME mixtures, they result in extended analysis times. thermofisher.com Modern approaches often favor shorter (e.g., 10-30 meters), narrow-bore (e.g., 0.10-0.25 mm I.D.) columns, which can dramatically increase sample throughput by reducing analysis time to as little as 12 minutes, while maintaining or even improving the separation of critical FAME pairs due to higher efficiency. thermofisher.com

Film Thickness: Film thickness affects analyte retention and column capacity. For high-boiling-point compounds like FAMEs, columns with a thinner film (e.g., 0.15-0.25 µm) are generally recommended. greyhoundchrom.comresearchgate.net

Optimization of the GC method is achieved by adjusting the oven temperature program and carrier gas flow rate to maximize resolution in the shortest possible time. researchgate.netsigmaaldrich.com Different carrier gases (helium, hydrogen, or nitrogen) can also be used to tune the separation for either speed or efficiency. thermofisher.com

Table 1: Comparison of GC Columns for FAME Analysis

| Stationary Phase | Polarity | Application Focus | Column Example(s) | Source(s) |

|---|---|---|---|---|

| Biscyanopropyl Siloxane | High | General FAMEs, cis/trans isomer separation | HP-88, Rt-2560, DB-23 | s4science.at, researchgate.net, sigmaaldrich.com |

| Polyethylene Glycol (PEG) | High | Saturated and unsaturated FAMEs | FAMEWAX, DB-Wax | researchgate.net, gcms.cz |

| 70% Cyanopropyl Polysilphenylene-siloxane | High | FAME analysis with low bleed for MS detection | TRACE TR-FAME | thermofisher.com |

| 5% Phenyl Polysiloxane | Low/Mid | General screening, separation by carbon number | HP-5ms | hpst.cz |

Flame Ionization Detection (FID) is a robust and widely used method for the quantitative analysis of FAMEs following their separation by GC. s4science.at In GC-FID, compounds are identified based on their retention time compared to that of known analytical standards. s4science.atresearchgate.net

Quantification is achieved by measuring the peak area of the analyte, which is proportional to its concentration. researchgate.net The use of an internal standard is a common practice to improve the accuracy and precision of the quantification. s4science.at GC-FID is a standard technique for determining the fatty acid composition in a wide array of samples, including edible oils, food products, and biological fats. s4science.atsigmaaldrich.comutm.my For instance, in an analysis of edible oils, methyl myristoleate (C14:1n-9) was successfully separated and quantitated using a PerkinElmer GC 2400 System with an FID detector. s4science.at

Table 2: Example Retention Times of Select FAMEs using GC-FID

| Compound | Retention Time (min) | GC System Conditions | Source(s) |

|---|---|---|---|

| Methyl myristate | 5.419 | Flow rate: 2.0 mL/min, Initial oven temp: 50 °C | researchgate.net |

| Methyl palmitate | 5.938 | Flow rate: 2.0 mL/min, Initial oven temp: 50 °C | researchgate.net |

| Methyl stearate (B1226849) | 6.433 | Flow rate: 2.0 mL/min, Initial oven temp: 50 °C | researchgate.net |

| Methyl myristoleate | 21.870 | PerkinElmer GC 2400, Elite-2560 column | s4science.at |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that couples the superior separation capabilities of GC with the highly sensitive and specific detection provided by mass spectrometry. It is essential for the unambiguous identification of FAMEs like methyl myristoleate in complex samples. hu-berlin.deresearchgate.net While GC-FID relies on retention times for identification, GC-MS provides mass spectra that offer structural information, confirming the identity of a compound and helping to identify co-eluting substances. hu-berlin.deaip.org

Two primary ionization techniques are used in GC-MS for the analysis of FAMEs: Electron Ionization (EI) and Chemical Ionization (CI). hu-berlin.de

Electron Ionization (EI): EI is the most common ionization method where high-energy electrons bombard the analyte molecules. hu-berlin.de This hard ionization technique causes extensive fragmentation, creating a unique mass spectrum that serves as a "fingerprint" for the compound, which is highly useful for structural elucidation and library matching. hu-berlin.deresearchgate.net However, for FAMEs, EI can be too energetic, often resulting in the absence or very low abundance of the molecular ion (M+•), which can complicate the determination of molecular weight. shimadzu.comcsic.es

Chemical Ionization (CI): CI is a soft ionization technique that involves a chemical reaction between the analyte and ions of a reagent gas. hu-berlin.deresearchgate.net This process imparts less energy to the analyte molecule, resulting in significantly less fragmentation and the formation of an abundant protonated molecule ([M+H]+) or a quasi-molecular ion. hu-berlin.deshimadzu.com The prominent molecular ion information makes CI ideal for confirming the molecular weight of FAMEs. hu-berlin.de Due to its ability to generate specific and abundant ions, CI is often considered more suitable than EI for the quantitative analysis of fatty acids, especially when using selected ion monitoring (SIM). researchgate.netnih.govcapes.gov.br Modern instruments may feature hybrid ion sources that allow for rapid switching between EI and CI modes within a single analytical run. shimadzu.com

Tandem Mass Spectrometry (GC-MS/MS), often performed on a triple quadrupole (QQQ) instrument, provides a higher level of selectivity and sensitivity for FAME analysis. hu-berlin.delcms.cz This technique is particularly advantageous for analyzing trace-level compounds in complex matrices where chemical background noise and co-eluting isobaric impurities are a concern. hu-berlin.de

The MS/MS process involves several stages:

Precursor Ion Selection: The first quadrupole (Q1) acts as a mass filter to isolate a specific ion (the precursor ion) from the mixture of ions produced in the source. hu-berlin.de

Collision-Induced Dissociation (CID): The selected precursor ion is then passed into a collision cell (Q2), where it collides with a neutral gas (like argon or nitrogen). This collision induces fragmentation, breaking the precursor ion into smaller product ions. hu-berlin.de

Product Ion Analysis: The third quadrupole (Q3) scans or selects for the specific product ions, which are then detected. hu-berlin.de

This multi-stage filtering process, often operated in Multiple Reaction Monitoring (MRM) mode, drastically improves the signal-to-noise ratio, allowing for detection at extremely low concentrations (femtogram range). hu-berlin.de Both EI-MS/MS and CI-MS/MS methods are utilized, with CI-MS/MS being particularly effective for sensitive and accurate quantification. shimadzu.comresearchgate.netgcms.cz A specialized technique, Covalent Adduct Chemical Ionization (CACI)-MS/MS, can be employed to determine the precise location of double bonds within a FAME structure without the need for chemical derivatization or reference standards. nih.govaocs.org

Electron Ionization (EI) and Chemical Ionization (CI) Modes

Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolomics

Liquid chromatography-mass spectrometry (LC-MS) has emerged as a powerful and indispensable tool in the field of metabolomics for the analysis of a wide array of metabolites, including fatty acid methyl esters (FAMEs) like methyl myristoleate. nih.govwikipedia.org Its high sensitivity and selectivity allow for the detection and quantification of low-abundance lipids in complex biological samples. nih.gov LC-MS combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. wikipedia.org

In the context of metabolomics, LC-MS is frequently used to generate metabolic fingerprints and to identify and quantify specific molecules. nih.gov For the analysis of FAMEs, reversed-phase liquid chromatography is often employed, which separates compounds based on their hydrophobicity. The separated analytes are then introduced into the mass spectrometer. Common ionization techniques for FAME analysis include electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI). rqbchemical.com

ESI is a soft ionization technique that is well-suited for polar and thermally labile molecules. However, for FAMEs, derivatization is often necessary to improve ionization efficiency in the positive ion mode. rqbchemical.comwikipedia.org APCI is another ionization method that can be used for less polar compounds and is compatible with normal-phase chromatography. rqbchemical.com

Tandem mass spectrometry (MS/MS) is a valuable extension of LC-MS for structural elucidation. In this technique, a specific ion (the precursor ion) is selected, fragmented, and the resulting product ions are analyzed. This fragmentation pattern can provide detailed structural information about the fatty acid, such as the position of double bonds and branching.

Recent advancements in high-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) and Orbitrap mass analyzers, have further enhanced the capabilities of LC-MS for metabolomics. HRMS provides highly accurate mass measurements, which aids in the confident identification of compounds by reducing the number of possible elemental compositions for a given mass-to-charge ratio. dsmz.de

A typical LC-MS workflow for the analysis of methyl myristoleate in a biological sample involves sample preparation (extraction and derivatization), chromatographic separation, MS detection, data processing, and statistical analysis. nih.govfishersci.fi Multivariate statistical methods, such as principal component analysis (PCA) and partial least squares-discriminant analysis (PLS-DA), are often applied to the complex datasets generated in metabolomics studies to identify significant differences between sample groups. nih.govwikipedia.org

Sample Preparation and Derivatization Strategies

Effective sample preparation is a critical step in the analytical workflow for methyl myristoleate, as it is often present in complex biological or chemical matrices. The primary goals of sample preparation are to extract the lipid fraction containing myristoleic acid and then to convert the fatty acid to its methyl ester form (methyl myristoleate) for improved analytical performance, particularly for gas chromatography (GC) and in some LC-MS applications.

The initial step in the analysis of methyl myristoleate from biological tissues, fluids, or food products is the extraction of the total lipid content. The choice of extraction method depends on the nature of the sample matrix.

One of the most widely used methods for lipid extraction is the Folch method or its modification, the Bligh-Dyer method . These methods employ a biphasic solvent system of chloroform (B151607) and methanol (B129727). The tissue or sample is homogenized in a chloroform/methanol mixture. The addition of water or a saline solution then induces phase separation, resulting in an upper aqueous phase containing polar metabolites and a lower organic phase containing the lipids, including free fatty acids and triglycerides. The lipid-containing chloroform layer is then collected for further processing.

Another common technique is solid-phase extraction (SPE) . SPE can be used to either isolate the total lipid fraction or to selectively isolate specific lipid classes. Different sorbents can be used in SPE cartridges to retain lipids while allowing interfering substances to pass through, or vice versa. This method can offer cleaner extracts compared to liquid-liquid extraction.

For certain sample types, a simple liquid-liquid extraction with a solvent like hexane (B92381) can be sufficient to extract the non-polar lipids.

Once the lipid fraction is extracted, the fatty acids, which may be present as free fatty acids or esterified in triglycerides or phospholipids, need to be converted to their corresponding fatty acid methyl esters (FAMEs). This process is known as esterification if starting from free fatty acids, or transmethylation (or transesterification) if starting from glycerolipids. This derivatization is crucial as it increases the volatility and thermal stability of the fatty acids, making them amenable to analysis by gas chromatography.

Several reagents are commonly used for this purpose:

Boron Trifluoride (BF₃)-Methanol: This is a widely used and effective reagent for the methylation of fatty acids. The lipid extract is heated with a BF₃-methanol solution (typically 12-14% w/v). The BF₃ acts as a Lewis acid catalyst to promote the esterification of free fatty acids and the transesterification of esterified fatty acids. The reaction is typically followed by an extraction of the FAMEs into an organic solvent like hexane.

Methanolic Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH): This is a common method for transesterification, particularly for triglycerides. The lipid sample is first saponified with an alkaline solution (like methanolic KOH) to release the fatty acids as their potassium salts. These salts are then acidified and esterified with methanol, often using an acid catalyst like sulfuric acid or BF₃. A direct, one-step transesterification can also be achieved under milder alkaline conditions.

The resulting solution containing the FAMEs, including methyl myristoleate, is then concentrated and ready for chromatographic analysis.

Extraction from Complex Matrices

Spectroscopic and Other Analytical Methods

While chromatography coupled with mass spectrometry is the primary tool for the quantification of methyl myristoleate, spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are invaluable for its structural elucidation and confirmation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the molecular structure of a compound by probing the magnetic properties of atomic nuclei. Both ¹H NMR (proton NMR) and ¹³C NMR (carbon-13 NMR) are used to characterize FAMEs like methyl myristoleate.

¹H NMR: The proton NMR spectrum of methyl myristoleate would exhibit characteristic signals corresponding to the different types of protons in the molecule. Key expected signals include:

A triplet around 0.88 ppm corresponding to the terminal methyl group (-CH₃) of the fatty acid chain.

A complex multiplet region between approximately 1.25 and 1.40 ppm for the methylene (B1212753) protons (-CH₂-) in the saturated part of the aliphatic chain.

A singlet around 3.67 ppm for the methyl ester protons (-OCH₃).

A triplet around 2.30 ppm for the methylene protons adjacent to the carbonyl group (α-CH₂).

A multiplet around 5.34 ppm for the vinylic protons (-CH=CH-) of the cis-double bond.

Multiplets around 2.01 ppm for the allylic protons (-CH₂-CH=).

¹³C NMR: The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule. For methyl myristoleate, characteristic peaks would be observed for:

The carbonyl carbon of the ester group (~174 ppm).

The carbons of the double bond (~129-130 ppm).

The methyl carbon of the ester group (~51 ppm).

The terminal methyl carbon of the fatty acid chain (~14 ppm).

A series of peaks in the range of 22-34 ppm for the various methylene carbons in the aliphatic chain.

The precise chemical shifts and coupling constants observed in the NMR spectra allow for the unambiguous confirmation of the structure of methyl myristoleate, including the position and stereochemistry of the double bond.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. It is a useful technique for identifying the functional groups present in a molecule. The IR spectrum of methyl myristoleate would show characteristic absorption bands confirming its identity as a fatty acid methyl ester.

Key expected absorption bands include:

C=O Stretch: A strong, sharp absorption band around 1740 cm⁻¹, which is characteristic of the carbonyl group in an ester.

C-O Stretch: Absorption bands in the region of 1250-1160 cm⁻¹ corresponding to the C-O stretching vibrations of the ester group.

C-H Stretch: Multiple bands in the region of 3000-2850 cm⁻¹ due to the stretching vibrations of the C-H bonds in the aliphatic chain.

=C-H Stretch: A band typically appearing just above 3000 cm⁻¹ (e.g., ~3010 cm⁻¹) corresponding to the stretching of the C-H bonds on the double bond carbons.

C=C Stretch: A medium to weak absorption band around 1655 cm⁻¹ for the C=C stretching of the cis-double bond.

=C-H Bend: A band around 720 cm⁻¹ can be indicative of a cis-disubstituted alkene.

The presence and positions of these bands in an IR spectrum provide strong evidence for the structure of methyl myristoleate.

Application in Metabolomics for Biomarker Identification

Metabolomics, the comprehensive analysis of small molecules within a biological system, has become an invaluable tool for identifying biomarkers associated with various physiological and pathological states. lipidmaps.org Methyl myristoleate, a fatty acid methyl ester, has been identified in several metabolomic studies as a potential biomarker for various conditions, ranging from chronic inflammatory diseases to metabolic disorders. The analysis is often performed using advanced techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), which allow for the precise quantification of metabolites like methyl myristoleate in biological samples such as serum, plasma, and tissue. fishersci.cafishersci.cafishersci.cathegoodscentscompany.com

Association with Psoriasis

Research into the metabolic profiles of psoriasis, a chronic immune-mediated skin condition, has highlighted significant alterations in lipid metabolism. lipidmaps.orgthegoodscentscompany.com A targeted lipidomics study involving 64 psoriasis patients and 64 healthy controls analyzed serum fatty acids using gas chromatography with flame-ionization detection (GC-FID). thegoodscentscompany.comfishersci.atfishersci.at The findings revealed that the serum levels of several fatty acid methyl esters were predictive of different aspects of the disease. Specifically, methyl myristoleate was identified as a significant predictor of the duration of the disease. thegoodscentscompany.comfishersci.at

In this study, the serum levels of methyl myristoleate, along with methyl linoleate (B1235992) and methyl 11-14-17-eicosatrienoate, showed a statistically significant correlation with how long a patient had been suffering from psoriasis. lipidmaps.orgthegoodscentscompany.comfishersci.at While other fatty acids like methyl palmitate, methyl oleate (B1233923), and methyl stearate were associated with disease severity, methyl myristoleate's link to the chronicity of the condition suggests its potential role in the underlying long-term metabolic disturbances characteristic of psoriasis. thegoodscentscompany.comfishersci.atfishersci.at

Table 1: Research Findings on Fatty Acid Methyl Esters as Biomarkers in Psoriasis

| Biomarker | Association | p-value | Reference |

|---|---|---|---|

| Methyl Myristoleate | Predictive of disease duration | 0.018 | thegoodscentscompany.com |

| Methyl Linoleate | Predictive of disease duration | 0.009 | thegoodscentscompany.com |

| Methyl 11-14-17-eicosatrienoate | Predictive of disease duration | < 0.005 | thegoodscentscompany.com |

| Methyl Oleate | Predictive of disease severity | 0.009 | thegoodscentscompany.com |

| Methyl Palmitate | Predictive of disease severity | 0.02 | thegoodscentscompany.com |

Role in Other Disease Biomarker Panels

The utility of methyl myristoleate and its unesterified form, myristoleic acid, as biomarkers extends to other conditions beyond dermatology.

Asthma: In a study to identify novel biomarkers for asthma, serum metabolomics revealed a distinct profile in asthmatic patients. fishersci.cathegoodscentscompany.com Myristoleic acid was identified as a hub metabolite and was found to be significantly higher in the serum of individuals with asthma compared to healthy controls. fishersci.ca The research suggests that serum myristoleic acid holds promise as a diagnostic biomarker for adult asthma, demonstrating high sensitivity and specificity in predicting the condition. fishersci.cathegoodscentscompany.com

Insulin (B600854) Resistance: A metabolomics study investigating measures of glucose homeostasis identified myristoleate as a notable metabolite. fishersci.com In the Insulin Resistance Atherosclerosis Family Study (IRAS-FS), myristoleate was the only long-chain fatty acid metabolite significantly associated with the Homeostatic Model Assessment of Insulin Resistance (HOMA-IR), a key indicator of insulin resistance. fishersci.com This finding points to a potential unique role for myristoleate in the pathophysiology of insulin resistance, distinct from other fatty acids.

Parkinson's Disease: Research into metabolomic biomarkers for the progression of Parkinson's disease has also implicated myristoleate. A study analyzing metabolites in cerebrospinal fluid (CSF) and plasma found a correlation between levels of myristoleate and the progression of the disease. thegoodscentscompany.com

These studies collectively underscore the value of methyl myristoleate and related fatty acids in metabolomics research. By serving as a potential biomarker, its quantification can contribute to a deeper understanding of disease pathogenesis, and may aid in the diagnosis and monitoring of various health conditions. lipidmaps.orgfishersci.ca

Table 2: Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| 3-methyl-2-oxovalerate | 69362 |

| Dopamine | 681 |

| Dodecanoylcarnitine | 444393 |

| Homovanillate | 1738 |

| Margarate | 10465 |

| Methyl 11-14-17-eicosatrienoate | 5367326 |

| Methyl linoleate | 5284421 |

| Methyl myristoleate | 5352674 |

| Methyl oleate | 5364509 |

| Methyl palmitate | 8181 |

| Methyl stearate | 8201 |

| Methyl vaccenate | 5460517 |

| Myristate | 11005 |

| Myristoleic acid | 5281119 |

| Palmitate | 985 |

| Serine | 5951 |

Environmental Impact and Biodegradation Studies of Fatty Acid Methyl Esters Fames Including Methyl Myristoleate

Environmental Fate and Distribution

The environmental fate of FAMEs is largely governed by their physical and chemical properties, which dictate how they move and partition in the environment.

Methyl myristoleate (B1240118), like other FAMEs, is characterized by its lipophilic nature, resulting in limited solubility in water. cymitquimica.comchemicalbook.com Generally, single FAME compounds exhibit low aqueous solubility, often below 0.1 mg/L. lyellcollection.org The water solubility of FAMEs decreases as the length of the fatty acid carbon chain increases. europa.eu For instance, the solubility of methyl myristate (the saturated C14 analogue of methyl myristoleate) is reported as 0.05 mg/L, while methyl palmitate (C16) is even less soluble at 0.004 mg/L. europa.eu

While some studies have reported higher solubility values for FAME mixtures, ranging from 2.9 to 7.2 mg/L, these results may be influenced by the presence of more soluble trace components in the tested biodiesel. lyellcollection.org Due to their low water solubility, FAMEs are expected to exist as a light non-aqueous phase liquid (LNAPL) in the subsurface, limiting the size of their dissolved plume in groundwater. concawe.euconcawe.eu

| FAME Compound | Carbon Chain | Water Solubility (mg/L) | Source |

|---|---|---|---|

| Methyl Hexanoate (B1226103) | C6 | 1330 | europa.eu |

| Methyl Octanoate | C8 | 64.4 | europa.eu |

| Methyl Decanoate | C10 | 10.6 | europa.eu |

| Methyl Laurate | C12 | 7.7 | europa.eu |

| Methyl Myristate | C14 | 0.05 | europa.eu |

| Methyl Palmitate | C16 | 0.004 | europa.eu |

| Methyl Stearate (B1226849) | C18 | 0.0003 | europa.eu |

Methyl myristoleate and other long-chain FAMEs are characterized by low volatility and low environmental mobility. lyellcollection.orgconcawe.euconcawe.eu The vapor pressure of FAMEs decreases with increasing carbon chain length; significant volatilization into the atmosphere is not expected for esters with chain lengths of C10 or greater. europa.eu

The mobility of these compounds in soil and aquifer systems is also significantly restricted. lyellcollection.org FAMEs have a high affinity for organic matter, as indicated by a high octanol-water partition coefficient (log Kow), which is typically greater than 6. lyellcollection.orgeuropa.eu This causes them to strongly sorb to natural organic matter in soil and sediment, retarding their transport and making these compartments their main environmental sink. lyellcollection.orgeuropa.eu

Aqueous Solubility Characteristics

Biodegradation Pathways and Rates

FAMEs, including methyl myristoleate, are widely considered to be readily biodegradable under various environmental conditions. lyellcollection.orgconcawe.euconcawe.eu

Under aerobic conditions, FAMEs undergo rapid and extensive biodegradation. lyellcollection.orgnih.gov The primary degradation pathway is a multi-step process initiated by the de-esterification (hydrolysis) of the FAME molecule by microbial enzymes. lyellcollection.org This initial step cleaves the ester bond, yielding a free fatty acid (in this case, myristoleic acid) and methanol (B129727). lyellcollection.orgepa.gov

Both of these intermediate products are readily biodegradable. lyellcollection.org The liberated fatty acid is then subjected to a process known as β-oxidation, where two-carbon units are sequentially cleaved from the molecule. lyellcollection.orgnih.gov The methanol is also easily metabolized by a wide range of microorganisms. lyellcollection.org Studies have shown that the presence of FAMEs can enhance the biodegradation rates of petroleum hydrocarbons in fuel blends. acs.orgnih.gov For example, one study on a B20 blend (20% FAME) reported a median half-life of just 6.8 days for the fuel components under aerobic conditions. nih.gov

FAMEs are also readily biodegradable in anaerobic environments. lyellcollection.orgconcawe.eu The degradation pathway is similar to the aerobic process, beginning with de-esterification to a free fatty acid and methanol, followed by β-oxidation of the fatty acid. lyellcollection.orgnih.gov Anaerobic biodegradation has been observed under various conditions, including sulfate-reducing and methanogenic environments. concawe.eunih.gov

Research under sulfate-reducing conditions has provided insights into the degradation kinetics of different FAME structures. For saturated FAMEs, the rate of biodegradation tends to decrease as the carbon chain length increases. nih.gov Conversely, for unsaturated FAMEs like methyl myristoleate, biodegradation rates have been observed to increase with a greater number of double bonds in the molecule. nih.gov A notable consequence of the anaerobic degradation of labile biofuels like FAMEs is the potential for significant methane (B114726) generation. lyellcollection.orgconcawe.euconcawe.eu

In addition to direct microbial action, FAMEs are subject to abiotic degradation processes like hydrolysis and autoxidation. lyellcollection.orgconcawe.eu These mechanisms can lead to the formation of more mobile, yet equally biodegradable, components such as free fatty acids and methanol. lyellcollection.orgconcawe.eu Some reports suggest that 5-10% of FAMEs can be converted through these processes in aqueous solutions within a 24-hour period. concawe.eu

Hydrolysis of the ester bond is stable at a neutral pH but is catalyzed under acidic or alkaline conditions. epa.gov However, given that FAMEs are readily biodegradable, abiotic hydrolysis is generally not considered a primary degradation pathway in the environment. europa.eueuropa.eu Estimated hydrolysis half-lives in water at neutral pH are typically very long, often exceeding a year. europa.eueuropa.eu Autoxidation primarily targets the double bonds present in unsaturated FAMEs like methyl myristoleate. lyellcollection.org

Anaerobic Degradation Mechanisms

Bioaccumulation Potential in Biota

The bioaccumulation potential of a chemical substance refers to its accumulation in living organisms, which occurs when the rate of uptake exceeds the rate of elimination. For Fatty Acid Methyl Esters (FAMEs), including methyl myristoleate, the potential for bioaccumulation is considered low. nih.gov This is largely attributed to their ready biodegradability, which prevents them from persisting in the environment long enough for significant accumulation to occur. europa.eueuropa.eu

However, another critical factor is the substance's adsorption to organic matter in soil and sediment, indicated by the soil organic carbon-water (B12546825) partitioning coefficient (log Koc). Most FAMEs, including those in the C12-C14 range, have log Koc values greater than 3, suggesting they have a high potential to adsorb to solid organic particles in soil and sediment. europa.eueuropa.eu This adsorption can reduce their bioavailability to aquatic organisms. Methyl myristate is a semi-solid substance at room temperature, which further limits its mobility and bioavailability in the environment. europa.eu